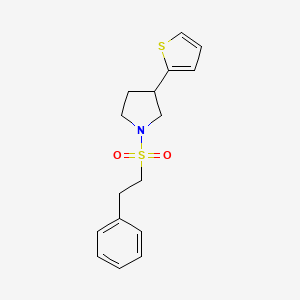![molecular formula C17H17F4N3O2 B2873350 5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380071-89-4](/img/structure/B2873350.png)
5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFMP, and it has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of TFMP involves its binding to specific receptors in the brain, which leads to changes in their activity. For example, TFMP has been shown to act as a partial agonist at the dopamine D2 receptor, which can lead to increased dopamine release and changes in behavior. It has also been shown to act as an antagonist at the serotonin 5-HT2A receptor, which can lead to changes in mood and cognition.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects, such as changes in neurotransmitter release and receptor activity. It has also been shown to affect certain physiological processes, such as blood pressure and heart rate. These effects can be studied in vitro and in vivo, making TFMP a versatile tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMP in lab experiments is its specificity for certain receptors, which allows for targeted modulation of their activity. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of brain function and behavior. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Another limitation is the need for careful dosing and administration, as TFMP can have dose-dependent effects.
Orientations Futures
There are many future directions for the study of TFMP, such as exploring its potential applications in the treatment of neurological and psychiatric disorders. It could also be used to study the role of specific neurotransmitter receptors in behavior and cognition. Additionally, further optimization of synthesis methods could lead to improved yield and purity of the compound. Overall, TFMP has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of TFMP has been achieved using different methods, such as the reaction of 4-(trifluoromethoxy)benzylamine with 5-fluoro-2-hydroxypyrimidine-4-one in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzyl chloride with 5-fluoro-2-hydroxypyrimidine-4-one in the presence of a base. These methods have been optimized for high yield and purity of the TFMP compound.
Applications De Recherche Scientifique
TFMP has been studied for its potential applications in scientific research, such as in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. This modulation can lead to changes in behavior and cognitive function, making TFMP a potential tool for studying these processes.
Propriétés
IUPAC Name |
5-fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-9-22-16(23-10-13)25-14-5-7-24(8-6-14)11-12-1-3-15(4-2-12)26-17(19,20)21/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQMJXFOWAPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


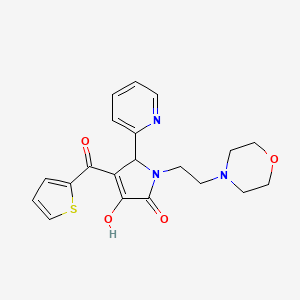
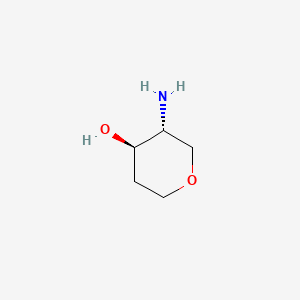
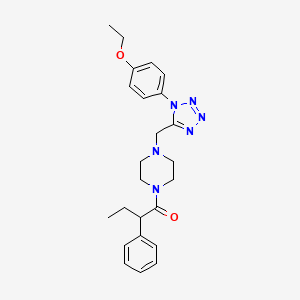
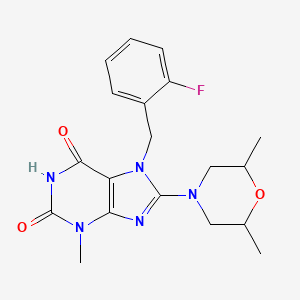
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)
![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)
